2-(Benzylamino)-2-cyclopropylacetic acid
Description
Properties
IUPAC Name |
2-(benzylamino)-2-cyclopropylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJFQNBUMIJRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylacetylene Synthesis
A foundational intermediate for the cyclopropyl moiety is cyclopropylacetylene. According to a detailed patented process, cyclopropylacetylene can be prepared from cyclopropane carboxaldehyde through a multi-step sequence:
| Step | Reagents & Conditions | Description |
|---|---|---|
| (la) | Cyclopropane carboxaldehyde + trichloroacetic acid + sodium trichloroacetate (base catalyst) in nonaqueous solvent (e.g., DMF, DMSO) at 40–60°C for 1–8 hours | Formation of cyclopropyltrichlorocarbinol intermediate |
| (lb) | Addition of acetic anhydride (hydroxy protecting agent) | Protection of the carbinol OH group |
| (lc) | Treatment with zinc metal in acetic acid at room temperature | Reduction to 1,1-dichloro-2-cyclopropylethene |
| (2) | Reaction with strong base (e.g., methyl lithium or sodium amide) at 0°C to room temperature | Elimination to form cyclopropylacetylene |
This process is well-documented for its efficiency in producing cyclopropylacetylene, which is a crucial building block for further functionalization.
Notes on Solvents and Catalysts
- Nonaqueous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1-methyl-2-pyrrolidinone are preferred for solubility and reaction control.
- Sodium trichloroacetate serves as an effective base catalyst.
- Acetic acid is the preferred acid for zinc-mediated reduction.
- Reaction progress is typically monitored by ^1H-NMR or gas chromatography (GC).
Introduction of the Benzylamino Group
Reductive Amination Approach
The benzylamino substituent can be introduced via reductive amination of an appropriate aldehyde or ketone intermediate with benzylamine, followed by reduction.
- Typical reducing agents include sodium cyanoborohydride or zinc metal in the presence of acetic acid.
- Solvents such as methanol or tetrahydrofuran (THF) are used.
- Reaction temperatures range from 0°C to the boiling point of the solvent.
- This method is widely used for amine introduction in complex molecules and is applicable to the preparation of 2-(benzylamino)-2-cyclopropylacetic acid derivatives.
Direct Amination in High-Temperature Conditions
An alternative method involves heating the cyclopropyl acetic acid derivative with benzylamine and a base such as DiPEA (N,N-diisopropylethylamine) in n-butanol under nitrogen atmosphere at elevated temperatures (120–160°C) for several hours to days.
- Microwave reactors at 160°C for 4–36 hours have been used to accelerate the reaction.
- After reaction completion, purification by silica gel chromatography or HPLC yields the desired amine product.
- Free base generation involves extraction and drying steps to isolate pure this compound.
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Cyclopropyltrichlorocarbinol formation | Cyclopropane carboxaldehyde + trichloroacetic acid + sodium trichloroacetate | 40–60°C | 1–8 h | Intermediate isolated by distillation |
| Protection of carbinol OH | Acetic anhydride | Room temp | 1–2 h | In situ protection |
| Reduction to vinyl dichloride | Zinc + acetic acid | Room temp | 1–4 h | 1,1-dichloro-2-cyclopropylethene formed |
| Elimination to cyclopropylacetylene | Methyl lithium or sodium amide | 0°C to RT | 1–3 h | Cyclopropylacetylene isolated |
| Reductive amination | Benzylamine + NaCNBH3 or Zn + acetic acid | 0°C to reflux | 2–24 h | Yields vary, typically 50–80% |
| Direct amination (microwave) | Benzylamine + DiPEA in n-BuOH | 120–160°C | 4–36 h | 40–60% isolated yield |
Summary of Key Research Findings
- The multi-step preparation of cyclopropylacetylene intermediates is critical and well-established, relying on trichloroacetic acid-mediated carbinol formation, zinc reduction, and strong base elimination.
- Reductive amination using sodium cyanoborohydride or zinc/acetic acid systems effectively introduces the benzylamino group under mild conditions.
- High-temperature amination in n-butanol with bases like DiPEA under microwave irradiation offers an alternative synthetic route with moderate yields.
- Choice of solvent, temperature, and protecting groups significantly influences reaction efficiency and purity.
- Analytical techniques such as ^1H-NMR, GC, and LC-MS are essential for monitoring reaction progress and product characterization.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzyl ketones or cyclopropyl carboxylic acids.
Reduction: Formation of benzyl alcohols or cyclopropylamines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylamino)-2-cyclopropylacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-cyclopropylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropylacetic acid moiety may enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include cyclopropane derivatives, benzylamino-containing compounds, and acetic acid-based molecules. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Spectral and Physical Properties
Table 2: Spectral Data and Physical Properties
Biological Activity
2-(Benzylamino)-2-cyclopropylacetic acid (CAS No. 323586-38-5) is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N, with a molecular weight of 189.25 g/mol. The compound features a cyclopropyl group attached to an acetic acid moiety, which is further substituted with a benzylamino group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain phospholipases, thereby influencing lipid metabolism and signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In a series of experiments, it was shown to inhibit the proliferation of cancer cell lines, with IC50 values indicating significant potency. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl and cyclopropyl groups have been explored to enhance efficacy and selectivity. For instance, analogs with varying substituents on the benzyl ring have shown differing levels of activity against specific targets.
| Compound Variant | Biological Activity (IC50) | Notes |
|---|---|---|
| Parent Compound | 72 nM | Baseline activity |
| Benzyl variant 1 | 45 nM | Increased potency |
| Cyclopropyl variant | 30 nM | Enhanced selectivity |
Study on Antimicrobial Effects
A study published in a peer-reviewed journal assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections .
Evaluation of Anticancer Properties
In another study focusing on cancer cell lines, this compound was tested against HeLa and MCF-7 cells. Results showed that the compound inhibited cell growth with an IC50 value of approximately 60 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Benzylamino)-2-cyclopropylacetic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of cyclopropane-containing derivatives often involves coupling reactions, such as amide bond formation between cyclopropane carboxylic acid derivatives and benzylamine precursors. For example, cyclopropane rings can be introduced via nucleophilic substitution or [2+1] cycloaddition strategies. Solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., HATU or EDCI) significantly impact reaction efficiency. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to optimize stoichiometry and temperature (typically 0–25°C). Post-synthesis, acidic or basic workup can isolate the product.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and cyclopropane ring (characteristic splitting patterns due to ring strain). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .
- Validation : Compare retention times and spectral data with known standards or computational predictions.
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence conformational stability and reactivity?
- Methodology : The cyclopropane ring introduces angle strain, which affects the compound’s conformational flexibility. Computational tools like density functional theory (DFT) can calculate strain energy and predict preferred conformers. Solvent-dependent stability can be assessed via variable-temperature NMR to observe ring-opening or isomerization .
- Experimental Design : Perform kinetic studies in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to correlate ring stability with solvent dielectric constant.
Q. What computational strategies predict binding affinity with target enzymes?
- Methodology : Molecular docking (e.g., Glide XP) incorporates hydrophobic enclosure scoring to evaluate interactions between the benzyl group and protein pockets. Water desolvation penalties and hydrogen-bond networks are critical for affinity predictions. For example, Glide XP’s scoring function accounts for lipophilic ligand atoms enclosed by hydrophobic protein residues .
- Workflow :
Prepare the ligand (protonation states, tautomers) using tools like LigPrep.
Dock into the enzyme active site (e.g., cytochrome P450) with induced-fit protocols.
Validate predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical complexity?
- Methodology :
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations .
- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
